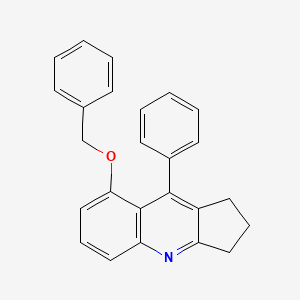
Anticancer agent 74
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 74 is a novel compound that has shown promising results in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs that target specific molecular pathways involved in cancer cell proliferation and survival. Unlike traditional chemotherapy agents, this compound is designed to minimize damage to healthy cells, thereby reducing side effects and improving patient outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 74 involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The initial step typically involves the preparation of a precursor molecule through a series of chemical reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-pressure and high-temperature conditions to accelerate the reactions. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 74 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its anticancer properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions such as specific pH levels, temperatures, and solvent environments to ensure optimal results.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that possess enhanced anticancer activity. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
Anticancer agent 74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of anticancer drugs and developing new therapeutic agents. In biology, it is employed in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and metastasis. In medicine, this compound is being tested in clinical trials for its efficacy in treating various types of cancer, including breast, lung, and colon cancer. In the industry, it is used in the development of new drug formulations and delivery systems to improve its bioavailability and therapeutic index.
Mechanism of Action
The mechanism of action of Anticancer agent 74 involves the inhibition of specific molecular targets and pathways that are crucial for cancer cell survival and proliferation. One of the primary targets of this compound is the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides required for DNA replication. By inhibiting this enzyme, this compound disrupts the DNA synthesis process, leading to cell cycle arrest and apoptosis. Additionally, this compound also targets other signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Comparison with Similar Compounds
Anticancer agent 74 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include methotrexate, which also targets dihydrofolate reductase, and other folate analogs that inhibit nucleotide synthesis. this compound has shown greater selectivity and potency in preclinical studies, making it a promising candidate for further development. Other similar compounds include platinum-based drugs such as cisplatin and carboplatin, which form DNA adducts and induce apoptosis. While these drugs are effective, they often cause severe side effects due to their lack of specificity. In contrast, this compound is designed to minimize off-target effects and improve patient outcomes.
Properties
Molecular Formula |
C25H21NO |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
9-phenyl-8-phenylmethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C25H21NO/c1-3-9-18(10-4-1)17-27-23-16-8-15-22-25(23)24(19-11-5-2-6-12-19)20-13-7-14-21(20)26-22/h1-6,8-12,15-16H,7,13-14,17H2 |
InChI Key |
KQAQESVCPHPKQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C(C=CC=C3OCC4=CC=CC=C4)N=C2C1)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


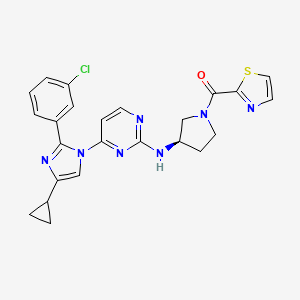

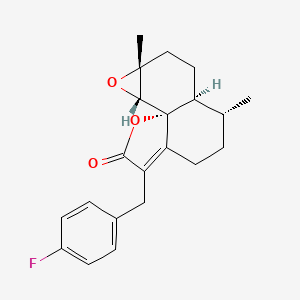




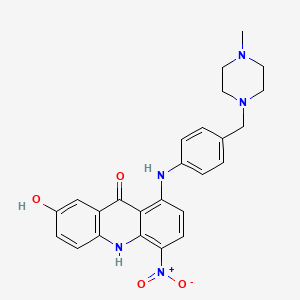

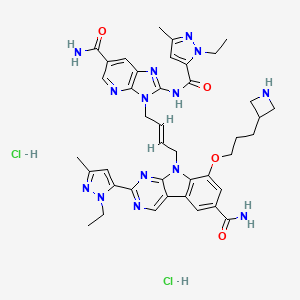
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)



